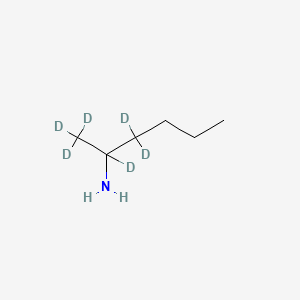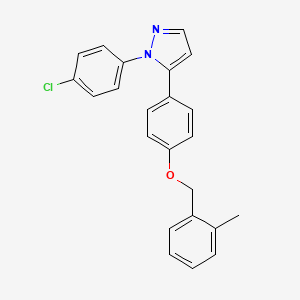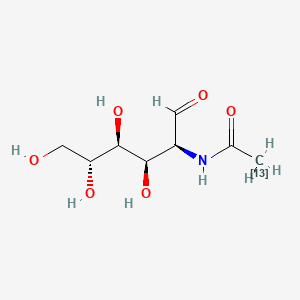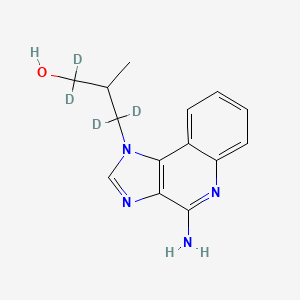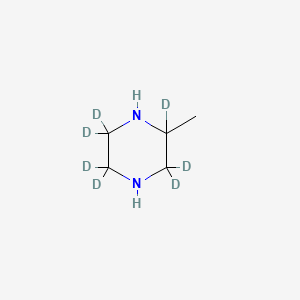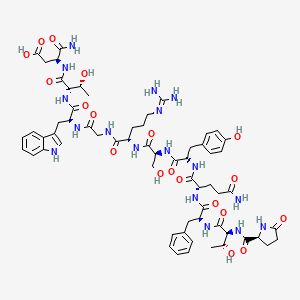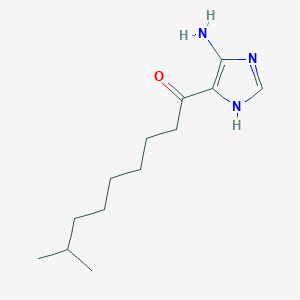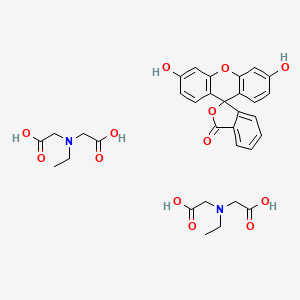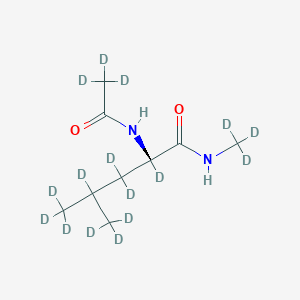
N-Acetyl-L-leucine-N-methylamide-d16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-leucine-N-methylamide-d16 is a stable isotope-labeled compound used in various scientific research applications. It is an isotopic analog of N-Acetyl-L-leucine-N-methylamide, where the hydrogen atoms are replaced with deuterium (d16). This modification allows researchers to study metabolic pathways, reaction mechanisms, and other biochemical processes with greater precision.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucine-N-methylamide-d16 typically involves the acetylation of L-leucine followed by methylation. The process begins with the protection of the amino group of L-leucine, followed by acetylation using acetic anhydride. The protected intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-leucine-N-methylamide-d16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Applications De Recherche Scientifique
N-Acetyl-L-leucine-N-methylamide-d16 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-leucine-N-methylamide-d16 involves its interaction with specific molecular targets and pathways. The acetylation of L-leucine switches its carrier from the L-amino acid transporter to organic anion transporters (OAT1 and OAT3). This change in transport mechanism enhances the compound’s bioavailability and allows it to exert its effects more efficiently. The compound’s interaction with these transporters facilitates its uptake into cells, where it can participate in various metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-L-leucine
- N-Acetyl-L-leucine-N-methylamide
- N-Acetyl-N-methyl-L-leucinamide
- N-Acetyl-N-methylleucylamide
- N-Acetylleucine Methylamide
Uniqueness
N-Acetyl-L-leucine-N-methylamide-d16 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. The deuterium atoms provide a distinct mass difference, making it easier to differentiate from non-labeled compounds in mass spectrometry and other analytical techniques. This uniqueness makes it a valuable tool in various research fields, including chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
202.35 g/mol |
Nom IUPAC |
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2,2,2-trideuterioacetyl)amino]-N,4-bis(trideuteriomethyl)pentanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1/i1D3,2D3,3D3,4D3,5D2,6D,8D |
Clé InChI |
GFQFFCFJVLJXRY-QHJGUKJLSA-N |
SMILES isomérique |
[2H][C@@](C(=O)NC([2H])([2H])[2H])(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CC(C(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


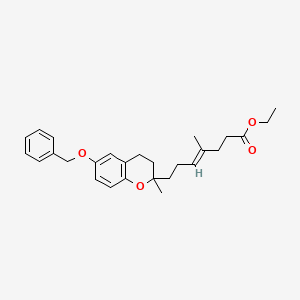
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
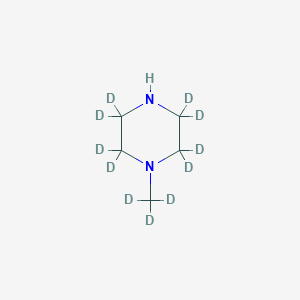
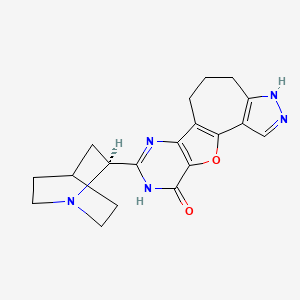
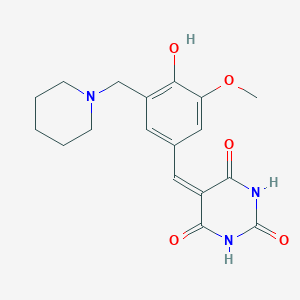
![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)
